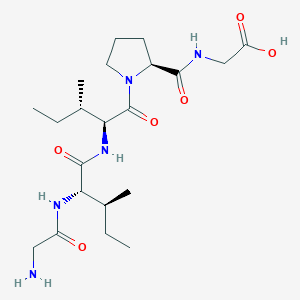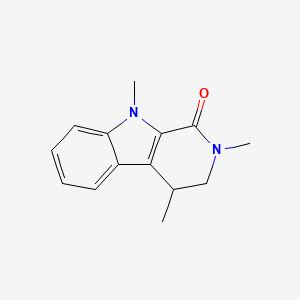![molecular formula C12H20N2O3Si B12527786 (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine CAS No. 683736-02-9](/img/structure/B12527786.png)
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is an organosilane compound that features a pyridine ring and a trimethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of both pyridine and trimethoxysilyl groups allows for unique chemical reactivity and functionalization possibilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine typically involves the reaction of 2-pyridinecarboxaldehyde with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. A common solvent used for this reaction is toluene, and the reaction is often facilitated by the presence of a dehydrating agent such as molecular sieves. The reaction proceeds via the formation of an imine linkage between the aldehyde and amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Siloxane-linked polymers or networks.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. These materials have applications in coatings, adhesives, and sealants due to their excellent adhesion properties and chemical resistance.
Biology
In biological research, this compound can be used to modify surfaces for cell culture studies. The trimethoxysilyl group allows for covalent attachment to glass or silicon surfaces, providing a stable and functionalized surface for biological assays.
Medicine
In medicine, the compound’s ability to form stable siloxane bonds makes it useful in the development of biocompatible materials for implants and prosthetics. Additionally, its pyridine moiety can be used for drug delivery systems, where it can interact with specific biological targets.
Industry
In industrial applications, this compound is used in the production of advanced materials such as hybrid organic-inorganic composites. These materials exhibit unique mechanical and thermal properties, making them suitable for use in aerospace, automotive, and construction industries.
Mecanismo De Acción
The mechanism of action of (E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in surface modification and the formation of stable coatings. The pyridine ring can interact with metal ions and other electron-deficient species, making it useful in catalysis and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(Pyridin-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
(E)-1-(Pyridin-2-yl)-N-[3-(dimethoxymethylsilyl)propyl]methanimine: Contains a dimethoxymethylsilyl group.
(E)-1-(Pyridin-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine: Features a triisopropoxysilyl group.
Uniqueness
(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine is unique due to its combination of a pyridine ring and a trimethoxysilyl group. This combination allows for versatile chemical reactivity and functionalization, making it suitable for a wide range of applications in different fields. The trimethoxysilyl group provides excellent hydrolytic stability and the ability to form strong siloxane bonds, while the pyridine ring offers coordination capabilities with metal ions.
Propiedades
Número CAS |
683736-02-9 |
|---|---|
Fórmula molecular |
C12H20N2O3Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-(3-trimethoxysilylpropyl)methanimine |
InChI |
InChI=1S/C12H20N2O3Si/c1-15-18(16-2,17-3)10-6-8-13-11-12-7-4-5-9-14-12/h4-5,7,9,11H,6,8,10H2,1-3H3 |
Clave InChI |
AXZCAKBYJANUIT-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCN=CC1=CC=CC=N1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


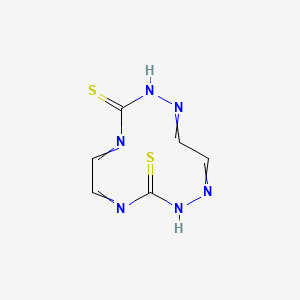

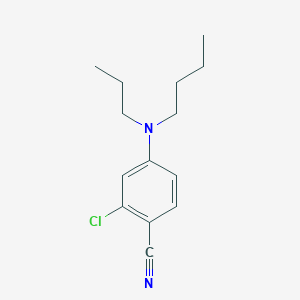
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
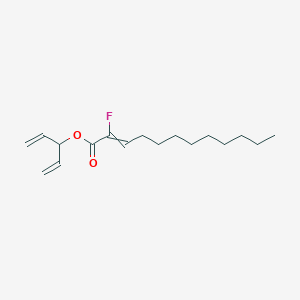
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

